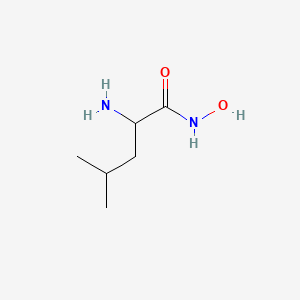

2-amino-N-hydroxy-4-methylpentanamide

Description

Classification and Derivational Context

The chemical identity of 2-amino-N-hydroxy-4-methylpentanamide is best understood by examining its constituent parts, which place it in two significant classes of organic compounds: amino acid derivatives and hydroxamic acids.

Fundamentally, this compound is a derivative of the essential amino acid L-leucine. researchgate.net Leucine (B10760876) is an α-amino acid with an isobutyl side chain, making it a non-polar, aliphatic amino acid. researchgate.net The core structure of this compound retains the characteristic α-amino group and the carbon skeleton of leucine. This parentage is crucial as the side chain of the amino acid often plays a key role in the specific interactions of its derivatives with biological targets, such as the active sites of enzymes. nih.gov

Table 1: Structural Comparison of L-Leucine and this compound

| Feature | L-Leucine | This compound |

|---|---|---|

| Chemical Formula | C₆H₁₃NO₂ | C₆H₁₄N₂O₂ |

| Core Structure | α-amino acid | α-amino amide |

| Side Chain | Isobutyl | Isobutyl |

| Functional Group at C1 | Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) |

The defining feature of this compound is the presence of a hydroxamic acid functional group (-CONHOH) in place of the carboxylic acid group of leucine. researchgate.net Hydroxamic acids are a class of organic compounds that are amides wherein the nitrogen atom is substituted with a hydroxyl group. researchgate.net This moiety is of profound importance in medicinal chemistry and chemical biology due to its exceptional ability to act as a chelator of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). acs.orgnih.gov The two oxygen atoms of the hydroxamate group can coordinate with a metal ion, forming a stable five-membered ring. acs.org This metal-binding capability is the cornerstone of the biological activity of many hydroxamic acid-containing molecules, enabling them to function as potent inhibitors of metalloenzymes. acs.org

Historical Context and Emergence in Biological Research

The significance of this compound, also referred to in the literature as L-leucine hydroxamate, in biological research became particularly evident in the early 1980s. A pivotal study published in 1982 identified amino acid hydroxamates as strong competitive inhibitors of leucine aminopeptidase (B13392206), a zinc-containing metalloenzyme. nih.gov

Leucine aminopeptidases are exopeptidases that catalyze the removal of amino acid residues from the N-terminus of proteins and peptides and are crucial in protein degradation and turnover. worthington-biochem.com The 1982 study demonstrated that L-leucine hydroxamate was a potent inhibitor of this enzyme isolated from porcine kidney, with a Ki (inhibition constant) of 14 µM. nih.gov The research suggested that the hydroxamate group acts as a bidentate ligand, binding to the zinc ion at the active site of the enzyme. nih.gov This interaction mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity. nih.gov This discovery was a significant step in understanding the mechanism of leucine aminopeptidase and highlighted the potential of amino acid hydroxamates as tools for studying metalloproteases. nih.govnih.gov

Conceptual Significance as a Scaffold for Molecular Modulation

The dual nature of this compound, combining the specificity of an amino acid side chain with the potent metal-chelating function of a hydroxamic acid, makes it a conceptually significant scaffold for molecular modulation in drug design. nih.govmdpi.com

The term "scaffold" in this context refers to a core molecular structure that can be systematically modified to create a library of related compounds with diverse properties. The hydroxamic acid moiety serves as a "warhead" or pharmacophore that targets the active site of metalloenzymes, while the amino acid portion provides a framework for introducing diversity and specificity. nih.gov

Table 2: Research Findings on L-Leucine Hydroxamate as an Enzyme Inhibitor

| Parameter | Finding | Reference |

|---|---|---|

| Target Enzyme | Leucine Aminopeptidase (from porcine kidney) | nih.gov |

| Inhibition Type | Competitive | nih.gov |

| Inhibition Constant (Ki) | 14 µM | nih.gov |

| Proposed Mechanism | Bidentate chelation of the active site Zn²⁺ ion by the hydroxamate group. | nih.gov |

| Significance | Protects the enzyme from inactivation by EDTA, confirming interaction with the metal cofactor. | nih.gov |

By modifying the amino acid side chain or other parts of the molecule, researchers can tailor the inhibitor to be more selective for a specific metalloenzyme, thereby reducing off-target effects. nih.gov The leucine hydroxamate structure provides a blueprint for designing inhibitors for a wide range of metalloproteases by retaining the essential zinc-binding hydroxamate group while altering the substituents that interact with the enzyme's specificity pockets. nih.gov This concept has been a driving force in the development of numerous metalloprotease inhibitors for various therapeutic applications. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-hydroxy-4-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-4(2)3-5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJHPFLWSVFLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284381 | |

| Record name | n-hydroxyleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-05-5 | |

| Record name | NSC37020 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-hydroxyleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino N Hydroxy 4 Methylpentanamide and Its Analogues

Established Reaction Pathways for 2-amino-N-hydroxy-4-methylpentanamide Synthesis

The construction of the N-hydroxy-amide (hydroxamic acid) functional group can be achieved through several reliable synthetic routes, primarily categorized as direct amidation strategies or methods involving more reactive intermediates like acid chlorides.

Direct amidation involves the coupling of a carboxylic acid or its ester derivative with hydroxylamine (B1172632). One of the most common approaches is the direct reaction of an ester precursor of the parent amino acid with hydroxylamine. nih.gov This method often requires a large excess of hydroxylamine to drive the reaction to completion. nih.gov For instance, the methyl or ethyl ester of N-protected leucine (B10760876) can be treated with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a polar solvent like methanol (B129727). nih.gov

Alternatively, the free carboxylic acid of N-protected leucine can be activated in situ using a variety of coupling reagents. These reagents facilitate the formation of the amide bond under mild conditions, which is crucial for preserving the chirality of the α-carbon. semanticscholar.org Catalytic amounts of titanium tetrafluoride (TiF4) have also been shown to effectively promote the direct amidation of N-protected amino acids with amines in refluxing toluene (B28343), a method applicable to this synthesis. researchgate.net

Below is a table summarizing common coupling agents used in direct amidation.

Table 1: Coupling Reagents for Direct Amidation| Reagent | Description | Typical Conditions |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | A widely used dehydrating agent that facilitates amide bond formation. researchgate.net | Reaction with N-protected amino acid and hydroxylamine in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). |

| Cyanuric Chloride (CC) | Activates the carboxylic acid, enabling a one-pot reaction with hydroxylamine to form the hydroxamic acid in excellent yields. nih.gov | Used with the N-protected amino acid and hydroxylamine in an organic solvent. |

| Propanephosphonic Acid Anhydride (T3P) | A versatile coupling reagent known for high yields and low epimerization in peptide synthesis. semanticscholar.org | Used to couple the N-protected amino acid with hydroxylamine. |

| Titanium Tetrafluoride (TiF4) | A metal catalyst that enhances direct amidation of carboxylic acids. researchgate.net | Catalytic amount (e.g., 10 mol%) in a solvent like toluene at reflux. researchgate.net |

A more reactive approach involves the conversion of the N-protected amino acid into an acid chloride, which then readily reacts with hydroxylamine. This method is highly efficient but requires careful control to avoid side reactions and racemization. semanticscholar.org The N-protected leucine is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride. semanticscholar.org It is crucial to use reagents compatible with acid-sensitive protecting groups like the tert-butyloxycarbonyl (Boc) group. semanticscholar.org

The resulting acid chloride is a highly reactive intermediate that is typically used immediately without purification. It is subsequently reacted with hydroxylamine hydrochloride in the presence of a base (to neutralize the HCl generated and deprotonate the hydroxylamine) to yield the desired N-protected this compound. semanticscholar.orgimpactfactor.org The final step involves the removal of the N-protecting group under appropriate conditions (e.g., acid treatment for a Boc group) to yield the target compound.

Table 2: Chlorinating Agents and Protecting Group Compatibility

| Chlorinating Agent | Protecting Group Compatibility | Notes |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Not suitable for acid-sensitive groups like Boc. semanticscholar.org | Can be used with more robust protecting groups like benzyloxycarbonyl (Cbz). |

| Oxalyl Chloride | Not suitable for acid-sensitive groups like Boc. semanticscholar.org | A common reagent for generating acid chlorides from carboxylic acids. |

| 3,3-dichloro-1,2-diphenylcyclopropene | Compatible with urethane (B1682113) protecting groups including Boc, Cbz, and Fmoc. semanticscholar.org | Allows for a versatile and racemization-free synthesis of Nα-protected amino hydroxamic acids. semanticscholar.org |

Synthesis of Chemically Related Analogues and Derivatives

The synthesis of analogues of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at several positions, including the amino acid backbone, the hydroxamic acid group, or by replacing the amide with a bioisostere.

The leucine backbone can be altered in several ways to generate analogues. frontiersin.org A common modification is N-alkylation, particularly N-methylation, of the α-amino group. monash.edu This can be achieved by treating an N-acyl or N-carbamoyl protected amino acid with sodium hydride and methyl iodide. monash.edu Such modifications can increase lipophilicity and metabolic stability. monash.edu

Another strategy involves replacing the natural L-leucine with other amino acids, including non-proteinogenic ones like β-amino acids. researchgate.net The incorporation of a β-amino acid residue alters the spacing of the side chain and functional groups along the backbone, which can influence biological activity and protease resistance. researchgate.net Furthermore, the α-amino group itself can be chemically transformed. For example, deamination of amino acids through treatment with nitrous acid (generated from sodium nitrite) can yield the corresponding α-hydroxy acids, creating a depsipeptide-like structure if incorporated into a larger molecule. researchgate.net

Table 3: Examples of Amino Acid Backbone Modifications

| Modification Type | Synthetic Approach | Resulting Structure |

|---|---|---|

| N-Alkylation | Reaction of N-protected amino acid with NaH and an alkyl halide (e.g., CH₃I). monash.edu | N-alkylated amino acid residue. |

| Isomeric Variation | Use of D-leucine or an isomeric amino acid (e.g., isoleucine) as the starting material. | Altered stereochemistry or side-chain structure. |

| Homologation | Incorporation of a β-amino acid instead of an α-amino acid. researchgate.net | Lengthened backbone between functional groups. researchgate.net |

| Functional Group Interconversion | Deamination of the α-amino group via diazotization to yield an α-hydroxy group. researchgate.net | An α-hydroxy acid building block. researchgate.net |

The hydroxamic acid moiety (-CO-NH-OH) offers two sites for derivatization: the nitrogen and the oxygen atom. O-substitution is a common modification that only slightly alters the pKa of the functional group. nih.gov O-Alkyl or O-acyl derivatives can be prepared by reacting the hydroxamic acid with corresponding alkyl halides or acyl chlorides under basic conditions. These derivatives can serve as prodrugs or modulate the metal-chelating properties of the parent compound. The synthesis often starts from N-hydroxy-α-amino acids, which can be elaborated into a variety of hydroxamic acid derivatives. ru.nl

Phosphinamides, which feature a P(O)R₂-NR'₂ linkage, can serve as analogues of the amide bond in this compound. The synthesis of these motifs involves the formation of a nitrogen-phosphorus (N-P) bond. Several modern methods facilitate this coupling. A practical, catalyst-free synthesis involves heating secondary phosphine (B1218219) oxides with O-benzoylhydroxylamines in the presence of a base like K₂CO₃. organic-chemistry.org Another approach is the CuH-catalyzed reductive coupling of nitroarenes with phosphine oxides, which shows good functional group tolerance. organic-chemistry.org A catalyst-free method for creating phosphinic amides from hydroxylamines and chlorophosphines has also been developed, proceeding through a P(III) to P(V) rearrangement. organic-chemistry.org

Table 4: Synthetic Routes to Phosphinamide Analogues

| Method | Reagents | Key Features |

|---|---|---|

| Catalyst-Free Heating | Secondary phosphine oxides, O-benzoylhydroxylamines, K₂CO₃. organic-chemistry.org | Practical, catalyst-free method with moderate to excellent yields. organic-chemistry.org |

| CuH-Catalyzed Coupling | Nitroarenes, phosphine oxides, CuH catalyst. organic-chemistry.org | Provides good yields and tolerates various functional groups. organic-chemistry.org |

| P(III) to P(V) Rearrangement | Hydroxylamines, chlorophosphines. organic-chemistry.org | Catalyst-free synthesis involving a homolysis of the N-O bond and radical recombination. organic-chemistry.org |

Chemo- and Regioselective Synthesis Considerations

The primary challenge in the synthesis of this compound lies in the selective acylation of the hydroxylamine moiety in the presence of the α-amino group. Both nitrogen atoms are nucleophilic, but their relative reactivity can be controlled to ensure the formation of the desired N-hydroxy amide.

One key strategy to achieve chemoselectivity is the use of protecting groups for the α-amino group. By temporarily masking the amino group, acylation is directed specifically to the hydroxylamine nitrogen. The choice of protecting group is crucial and must be compatible with the reaction conditions for hydroxamic acid formation and easily removable without affecting the final product.

In acidic conditions, the amino group can be protonated, which significantly reduces its nucleophilicity. This allows for the chemoselective O-acylation of hydroxyamino acids. This approach favors the formation of a side-chain ester by treating the unprotected hydroxyamino acid with an acyl chloride in a solvent like trifluoroacetic acid. nih.gov

Regioselectivity is also a critical factor, particularly when forming the hydroxamic acid from a corresponding amino acid derivative. The reaction must selectively occur at the N-hydroxy group of an N-hydroxy-α-amino acid amide precursor. A notable method for preparing N-hydroxy-α-amino acid amides involves a multi-step process starting from an α-amino acid amide. This process proceeds through the formation of a Schiff base with an aromatic aldehyde, followed by oxidation to an oxaziridine, and subsequent carefully controlled acid hydrolysis to yield the N-hydroxy-α-amino acid amide. This multi-step pathway ensures the correct placement of the N-hydroxy group.

Methodological Advancements in Synthetic Procedures

Recent advancements in the synthesis of this compound and its analogs have focused on improving efficiency, yield, and purity, as well as enabling the creation of libraries of related compounds for structure-activity relationship studies. These advancements include the development of solid-phase synthesis techniques and the optimization of coupling reagents.

A significant methodological advancement is the application of solid-phase peptide synthesis (SPPS) to produce peptide hydroxamic acids. This technique allows for the efficient assembly of peptide chains on a solid support, with the hydroxamic acid moiety at the C-terminus. A specialized resin, combining a trityl linker with a poly(ethylene glycol)-based support, has been designed for this purpose, enabling the synthesis of peptide hydroxamic acids in excellent purity and reasonable yields. nih.gov The use of microwave-assisted SPPS can further accelerate the coupling and deprotection steps. researchgate.net

The choice of coupling reagent is critical for efficient amide bond formation and minimizing side reactions, such as racemization. A variety of modern coupling reagents have been developed and compared for their effectiveness in peptide and hydroxamic acid synthesis.

Interactive Table: Comparison of Coupling Reagents in Peptide Synthesis

| Coupling Reagent | Description | Advantages |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, rapid coupling, low racemization when used with HOBt. |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Faster reaction rates and less racemization compared to HBTU. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for sterically hindered couplings. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High efficiency, requires only one equivalent of base, and is considered safer than benzotriazole-based reagents. |

A specific example of a modern synthetic approach involves the synthesis of an N-terminally protected analog of the target compound. In one study, N(α)-Fmoc-L-leucine acid chloride was reacted with N-(benzoyloxy)phenethylamine to produce the N(α)-Fmoc-N-(benzoyloxy)-L-leucinamide with a 90% yield. Subsequent removal of the benzoyl protecting group using ammonium (B1175870) hydroxide in methanol afforded N(α)-Fmoc-N-(hydroxy)-L-leucinamide in 87% yield. The Fmoc (9-fluorenylmethoxycarbonyl) group is a standard protecting group in peptide synthesis that can be removed under basic conditions to yield the free amino group of this compound. acs.org

Interactive Table: Synthesis of N(α)-Fmoc-N-(hydroxy)-L-leucinamide

| Step | Reactants | Reagents/Conditions | Product | Yield |

| Acylation | N(α)-Fmoc-L-leucine acid chloride, N-(benzoyloxy)phenethylamine | - | N(α)-Fmoc-N-(benzoyloxy)-L-leucinamide | 90% |

| Deprotection | N(α)-Fmoc-N-(benzoyloxy)-L-leucinamide | 10 vol % NH4OH in MeOH | N(α)-Fmoc-N-(hydroxy)-L-leucinamide | 87% |

These methodological advancements provide versatile and efficient tools for the synthesis of this compound and a wide range of its analogs, facilitating further research into their biological activities.

Molecular Mechanisms of Action of 2 Amino N Hydroxy 4 Methylpentanamide

Enzymatic Target Interactions and Inhibition Modes

The inhibitory potential of 2-amino-N-hydroxy-4-methylpentanamide is fundamentally linked to its ability to interact with the active sites of metalloenzymes. The mode of inhibition is centered around the chelation of metal ions essential for the catalytic activity of these enzymes, a function primarily carried out by the hydroxamic acid moiety of the compound.

The hydroxamic acid group (-CONHOH) is a key pharmacophore in a multitude of enzyme inhibitors. This functional group is an excellent chelator of divalent metal ions, most notably zinc (Zn²⁺), which is a critical cofactor for a wide range of enzymes, including histone deacetylases (HDACs). The inhibitory mechanism involves the hydroxamic acid positioning itself within the enzyme's active site and coordinating with the zinc ion. This binding event disrupts the normal catalytic function of the enzyme, effectively inhibiting its activity. The interaction is typically characterized by the formation of a stable complex between the hydroxamic acid and the zinc ion, preventing the enzyme from processing its natural substrates.

Histone deacetylases (HDACs) are a primary and well-studied target of hydroxamic acid-based inhibitors. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, playing a crucial role in the regulation of gene expression and other cellular processes. The dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a significant therapeutic target.

Due to the conserved nature of the zinc-containing active site across many HDAC isoforms, hydroxamic acid-based inhibitors like this compound are often capable of inhibiting multiple HDACs. This broad-spectrum inhibition can be therapeutically advantageous in some contexts, as it targets the redundant functions of multiple HDAC enzymes. The general structure of hydroxamate-based inhibitors typically consists of a zinc-binding group (the hydroxamic acid), a linker region, and a "cap" group that interacts with the surface of the enzyme. The leucyl side chain of this compound would function as the linker and cap, influencing its potency against a range of HDAC isoforms.

While broad-spectrum inhibition is a common feature of hydroxamic acids, subtle structural differences between HDAC isoforms can be exploited to achieve selectivity. The specific length, shape, and chemical properties of the inhibitor's linker and cap regions are critical determinants of isoform-selective binding. For instance, the active site of HDAC6 is known to have a wider channel compared to other HDAC subtypes, which can be targeted by inhibitors with specific structural motifs. Similarly, unique features in the active sites of HDAC1, HDAC2, and HDAC8 can be targeted to develop more selective inhibitors. The development of isoform-selective inhibitors is a key area of research, as it may lead to therapies with improved efficacy and reduced side effects.

The interaction of hydroxamic acid-based inhibitors with HDACs is typically reversible. The binding and dissociation of the inhibitor from the enzyme's active site are governed by kinetic parameters that define the inhibitor's potency and duration of action. The inhibition is often competitive, meaning the inhibitor and the natural substrate compete for binding to the active site. The strength of the binding (affinity) is quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Understanding the enzyme kinetics and binding characteristics is crucial for optimizing the pharmacological properties of HDAC inhibitors.

Affinity and Specificity Profiling against Enzyme Families

Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. The hydroxamic acid group within this compound is a key structural feature that enables it to act as a potent inhibitor of MMPs. This inhibition is primarily achieved through the chelation of the catalytic zinc ion (Zn²⁺) in the active site of these enzymes. By binding to the zinc ion, the hydroxamic acid moiety displaces a water molecule that is essential for the hydrolytic activity of MMPs, thereby blocking their enzymatic function.

While specific inhibitory constants (IC₅₀ or Kᵢ values) for this compound against a broad range of MMPs are not extensively documented in publicly available literature, the inhibitory potential of related peptidyl and succinyl hydroxamic acids has been established. For instance, various synthetic hydroxamic acid-based inhibitors have demonstrated efficacy against different MMPs, as illustrated in the table below, which showcases the inhibitory concentrations of a representative hydroxamic acid inhibitor against several MMPs.

| MMP Type | Inhibitor | IC₅₀ (nM) |

|---|---|---|

| MMP-1 (Interstitial collagenase) | MMP Inhibitor II | 24 |

| MMP-3 (Stromelysin-1) | MMP Inhibitor II | 18.4 |

| MMP-7 (Matrilysin) | MMP Inhibitor II | 30 |

| MMP-9 (Gelatinase B) | MMP Inhibitor II | 2.7 |

Dipeptidyl Peptidase IV (DPP-4)

Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes. While some leucine (B10760876) derivatives have been investigated as DPP-4 inhibitors, there is limited direct and detailed scientific evidence specifically documenting the inhibitory activity of this compound against DPP-4. Further research is required to fully elucidate its potential interaction and inhibitory constants.

Angiotensin-Converting Enzyme (ACE)

Leucine Aminopeptidases

Leucine aminopeptidases are metalloenzymes, typically containing zinc, that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides. Amino acid hydroxamates, including L-leucine hydroxamate (a synonym for this compound), have been identified as strong competitive inhibitors of leucine aminopeptidase (B13392206). nih.gov The mechanism of inhibition involves the hydroxamate group acting as a bidentate ligand, binding to the zinc ion at the active site. nih.gov This interaction protects the enzyme from inactivation by chelating agents like EDTA. nih.gov A study on porcine kidney leucine aminopeptidase reported a Kᵢ value of 14 µM for L-leucine hydroxamate. nih.gov

| Enzyme | Inhibitor | Inhibition Constant (Kᵢ) | Inhibition Type |

|---|---|---|---|

| Porcine Kidney Leucine Aminopeptidase | L-Leucine hydroxamate | 14 µM | Competitive |

SNM1A DNA Repair Nuclease

The SNM1A protein is a 5'-3' exonuclease that plays a critical role in DNA interstrand crosslink repair. It is a metallo-β-lactamase fold nuclease that contains a di-metal ion center at its active site. rsc.orgresearchgate.net Recent research has identified that compounds containing a hydroxamic acid moiety can act as inhibitors of SNM1A. nih.govnih.govrsc.org These inhibitors function by coordinating to the di-metal ion center, displacing a hydrolytic water molecule, and thereby inactivating the nuclease. rsc.orgresearchgate.net For instance, a hydroxamic acid-derived nucleoside has been shown to be a competitive inhibitor of SNM1A with an IC₅₀ of 139 μM. nih.gov While direct studies on this compound are not available, its hydroxamic acid group suggests a potential inhibitory role against SNM1A through a similar mechanism of action.

Bacterial Aminoacyl-tRNA Synthetases (aaRS)

Bacterial aminoacyl-tRNA synthetases (aaRS) are essential enzymes in bacterial protein synthesis, making them attractive targets for antimicrobial agents. Leucyl-tRNA synthetase (LeuRS) is responsible for attaching leucine to its cognate tRNA. A leucine analogue, Leu-AMS, has been identified as a potent inhibitor of LeuRS with an IC₅₀ value of 22.34 nM. medchemexpress.com Although this compound is a leucine derivative, its inhibitory activity against bacterial LeuRS has not been specifically reported. However, the development of inhibitors targeting LeuRS, such as those from the benzoxaborole class, highlights the potential for leucine-like structures to interfere with this vital bacterial enzyme. nih.govrsc.org

Cellular Pathway Modulation

The biological effects of this compound can also be understood through its modulation of cellular signaling pathways, which may be a downstream consequence of its enzymatic inhibition. As a derivative of leucine, its effects on pathways sensitive to amino acid concentrations, such as the mTOR (mechanistic target of rapamycin) signaling pathway, are of particular interest.

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine is a well-known activator of the mTOR complex 1 (mTORC1) signaling pathway. nih.govnih.gov It is plausible that this compound, by acting as a leucine analogue, could influence mTORC1 signaling. However, it is also possible that its primary enzymatic inhibitory activities, such as the inhibition of MMPs, could indirectly affect cellular pathways involved in processes like cell migration and invasion, which are often dysregulated in diseases like cancer. For example, a leucine analogue and potent LeuRS inhibitor, Leu-AMS, was found to inhibit the catalytic activity of LRS without affecting leucine-induced mTORC1 activation. medchemexpress.com This suggests that the effects of leucine derivatives on cellular pathways can be specific and may not always mimic the effects of leucine itself. Further research is needed to delineate the precise cellular pathways modulated by this compound.

Epigenetic Regulation through Histone Acetylation

The primary mechanism of action for this compound, as an HDAC inhibitor, is the alteration of the epigenetic landscape through histone acetylation. Histone proteins package DNA into a compact structure called chromatin. The acetylation of lysine residues on the N-terminal tails of these histones is a key post-translational modification that regulates chromatin structure and gene accessibility. nih.gov

Histone acetyltransferases (HATs) add acetyl groups, which neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA. nih.gov This results in a more relaxed, open chromatin structure (euchromatin) that allows transcription factors to access DNA and initiate gene expression. wikipedia.org Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. wikipedia.org

By inhibiting HDACs, this compound disrupts this balance, leading to an accumulation of acetylated histones (hyperacetylation). wikipedia.orgnih.gov This prevents the removal of acetyl groups, maintaining the chromatin in a transcriptionally active state. wikipedia.org The result is the re-expression of genes that may have been silenced, including crucial tumor suppressor genes. wikipedia.org For example, the upregulation of the gene encoding the cyclin-dependent kinase inhibitor p21 is a common outcome of HDAC inhibition. nih.gov

Table 1: Impact of HDAC Inhibition on Histone Acetylation

| Histone Protein | Site of Acetylation | Consequence of Hyperacetylation |

|---|---|---|

| Histone H3 | Lysine 9 (H3K9), Lysine 27 (H3K27) | Increased transcriptional activation |

| Histone H4 | Lysine 5 (H4K5), Lysine 16 (H4K16) | Loosening of chromatin structure |

Post-Translational Modification of Non-Histone Proteins

The regulatory role of HDACs extends beyond histones to a wide array of non-histone proteins. nih.govnih.gov Consequently, inhibition by this compound affects the acetylation status and function of numerous proteins involved in key cellular processes. nih.govmusechem.com These proteins include transcription factors, signaling molecules, and proteins involved in DNA repair and cell structure. nih.govnih.gov

The functional consequences of non-histone protein acetylation are diverse and context-dependent, sometimes leading to activation and other times to inactivation. nih.gov Notable targets of HDACs include:

p53: This crucial tumor suppressor protein is activated upon acetylation. HDAC inhibition leads to p53 hyperacetylation, enhancing its stability and transcriptional activity, which can promote cell cycle arrest and apoptosis. wikipedia.orgnih.gov

STAT3: Acetylation of the STAT3 transcription factor can be regulated by HDACs. Inhibition of HDACs can increase STAT3 acetylation, which may affect its signaling activity in cancer cells. ashpublications.org

NF-κB: The acetylation of the NF-κB transcription factor complex is a key regulatory step. HDAC inhibitors can modulate NF-κB signaling, which has significant implications for inflammation and cell survival. wikipedia.orgnih.gov

Ku70: This protein is involved in DNA repair. Its acetylation, promoted by HDAC inhibitors, can disrupt its interaction with the pro-apoptotic protein Bax, thereby facilitating apoptosis. nih.gov

Influence on Cell Cycle Progression and Arrest

A significant consequence of HDAC inhibition by compounds like this compound is the disruption of the cell cycle, often leading to arrest at the G1/S or G2/M checkpoints. nih.govnih.gov This effect is largely mediated by the altered expression of key cell cycle regulatory proteins. nih.govjst.go.jp

One of the most consistently observed effects is the transcriptional upregulation of the cyclin-dependent kinase inhibitor (CKI) p21 (also known as p21WAF1/CIP1). nih.govnih.gov The p21 protein inhibits the activity of cyclin-CDK complexes, particularly Cyclin E-CDK2, which are essential for progression from the G1 to the S phase of the cell cycle. nih.govjst.go.jp By inducing p21, HDAC inhibitors effectively put a brake on cell cycle progression, preventing cell proliferation. nih.govnih.gov Some studies have shown that cells lacking a functional p21 gene are more resistant to the growth-inhibitory effects of HDAC inhibitors. nih.gov

Furthermore, HDAC inhibition can also lead to G2/M phase arrest. biomolther.orgmdpi.com This can be associated with the deactivation of the cdc25C and cdc2/cyclin B1 complex, which is a critical regulator of entry into mitosis. jcancer.org

Induction and Modulation of Apoptotic Pathways

HDAC inhibitors are potent inducers of apoptosis (programmed cell death) in cancer cells, while often having minimal effects on normal cells. nih.govpnas.org This selective killing of tumor cells is a key aspect of their therapeutic potential. nih.gov The induction of apoptosis by this compound would be expected to occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govpnas.org

The mechanisms involved include:

Modulation of Bcl-2 Family Proteins: HDAC inhibitors can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. biomolther.org Increased expression of pro-apoptotic members and/or decreased expression of anti-apoptotic members sensitizes the mitochondria to release cytochrome c, a key step in initiating the intrinsic apoptotic cascade. pnas.org

Activation of Caspases: The release of cytochrome c from the mitochondria leads to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, which dismantle the cell. pnas.org

Acetylation of Pro-Apoptotic Regulators: As mentioned, the acetylation of Ku70 prevents it from sequestering Bax, allowing Bax to translocate to the mitochondria and trigger apoptosis. nih.gov Similarly, hyperacetylation of p53 can increase the transcription of pro-apoptotic genes. nih.gov

Impact on DNA Damage Response (DDR) Mechanisms

Recent evidence indicates that HDAC inhibitors, including hydroxamic acids like vorinostat, can induce DNA damage, particularly double-strand breaks (DSBs). nih.govpnas.org This appears to be a key mechanism contributing to their anti-cancer activity. nih.gov The induction of DNA damage is often marked by the phosphorylation of histone H2AX (forming γH2AX), a sentinel marker for DSBs. pnas.orgaacrjournals.org

Furthermore, HDACs themselves are directly involved in the DNA damage response. HDAC1 and HDAC2 are rapidly recruited to sites of DNA damage, where they are thought to promote DNA repair, particularly through the nonhomologous end-joining (NHEJ) pathway. nih.gov By inhibiting these HDACs, compounds like this compound can impair the cell's ability to repair DNA damage, leading to an accumulation of breaks and subsequent cell death. pnas.orgnih.gov This dual action of inducing damage while simultaneously hindering its repair makes cancer cells particularly vulnerable. pnas.org

Modulation of Chaperone Protein Function

HDAC inhibitors can disrupt cellular protein homeostasis (proteostasis) by affecting the function of molecular chaperones. nih.gov A primary target in this regard is the heat shock protein 90 (Hsp90). nih.govnih.gov Hsp90 is an essential chaperone responsible for the proper folding, stability, and function of numerous "client" proteins, many of which are critical for cancer cell growth and survival, such as oncogenic kinases. researchgate.net

Hsp90 function is regulated by post-translational modifications, including acetylation. HDAC6, a predominantly cytoplasmic deacetylase, is a key regulator of Hsp90 acetylation. acs.orgashpublications.org Inhibition of HDAC6 by an HDAC inhibitor leads to the hyperacetylation of Hsp90. ashpublications.org This hyperacetylation disrupts Hsp90's ability to bind ATP and its cochaperones (like p23), which is essential for its chaperone activity. ashpublications.org The compromised function of Hsp90 leads to the misfolding, destabilization, and eventual degradation of its client proteins, inducing proteotoxic stress and contributing to cell death. nih.govnih.gov

Table 2: Key Non-Histone Protein Targets of HDAC Inhibitors

| Protein Target | Function | Effect of HDAC Inhibition |

|---|---|---|

| p53 | Tumor Suppressor | Hyperacetylation, leading to activation and apoptosis |

| Hsp90 | Molecular Chaperone | Hyperacetylation, leading to functional inhibition |

| Ku70 | DNA Repair | Hyperacetylation, promoting apoptosis by releasing Bax |

| STAT3 | Transcription Factor | Increased acetylation, modulating signaling |

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

The induction of reactive oxygen species (ROS) and subsequent oxidative stress is another important mechanism by which HDAC inhibitors exert their cytotoxic effects. nih.govnih.govmdpi.com ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause damage to DNA, proteins, and lipids. nih.gov

Treatment with various HDAC inhibitors has been shown to increase intracellular ROS levels, particularly through the mitochondria. aacrjournals.orgnih.gov This increase in ROS can, in turn, contribute to the DNA damage observed with these agents. nih.govaacrjournals.org Cancer cells often exist in a state of heightened baseline oxidative stress, making them more susceptible to further ROS induction by external agents. mdpi.com The accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage and triggering apoptotic cell death. biomolther.orgmdpi.com

Based on the comprehensive search conducted, there is currently insufficient scientific literature available to detail the specific molecular mechanisms of This compound in the areas of angiogenesis modulation, immune microenvironment modulation, and autophagy.

The search results provided extensive information on the parent amino acid, leucine , and its well-documented roles in these biological processes, particularly in the regulation of autophagy through the mTORC1 signaling pathway. However, no specific research findings or detailed molecular mechanisms directly pertaining to the hydroxamate derivative, this compound, were identified.

Therefore, this article cannot be generated as the required information focusing solely on this compound is not present in the available search results. Fulfilling the request would necessitate extrapolating data from leucine, which would not be scientifically accurate for its derivative and would violate the strict focus of the prompt.

Biological Evaluation in Pre Clinical Research Systems

In Vitro Cellular and Biochemical Assays

Quantification of Enzyme Inhibitory Potency (IC50 values, Ki values)

Research has identified 2-amino-N-hydroxy-4-methylpentanamide as a competitive inhibitor of metalloenzymes. Specifically, early studies characterized its effect on leucine (B10760876) aminopeptidase (B13392206).

Detailed findings from these studies show that L-Leucine hydroxamate is a potent, competitive inhibitor of leucine aminopeptidase isolated from porcine kidney. The inhibition constant (Ki) was determined to be 14 µM. nih.gov The compound is presumed to act as a bidentate ligand, binding to the zinc ion at the active site of the enzyme. nih.gov

Table 1: Enzyme Inhibitory Potency of this compound

| Enzyme Target | Source | Type of Inhibition | Ki Value |

|---|---|---|---|

| Leucine Aminopeptidase | Porcine Kidney | Competitive | 14 µM |

Data sourced from scientific literature. nih.gov

Analysis of Substrate Acetylation Status in Cells

There is no specific data available in the reviewed literature detailing the analysis of substrate acetylation, such as histones or tubulin, in cells following treatment with this compound.

Cellular Viability and Proliferation Assessments in Specific Cell Lines

No studies reporting the assessment of cellular viability or proliferation (e.g., via MTT, XTT, or cell counting assays) in specific cell lines treated with this compound were identified in the literature.

Flow Cytometric Analysis of Cell Cycle Distribution

There are no available research findings on the effects of this compound on cell cycle distribution as analyzed by flow cytometry.

Apoptosis Induction and Mechanistic Evaluation in Cell Cultures

Information regarding the ability of this compound to induce apoptosis or the mechanistic pathways involved (e.g., caspase activation) is not present in the current body of scientific literature.

Gene Expression Profiling (e.g., p21 upregulation, Bmf/Bim induction)

No gene expression profiling studies have been published that describe the effects of this compound on the upregulation of genes such as p21 or the induction of BH3-only proteins like Bmf or Bim.

Studies on Microbial Growth Inhibition and Biofilm Eradication

Current research literature does not provide specific studies evaluating the direct effects of this compound on microbial growth inhibition or biofilm eradication. While the broader class of amino acids and their derivatives has been a subject of interest in antimicrobial research, specific data on the hydroxamate derivative of L-leucine is not available.

In Vivo Mechanistic Studies in Model Organisms (excluding clinical efficacy)

Mechanistic studies in animal models provide foundational knowledge about a compound's interaction with biological systems. For this compound, in vivo and ex vivo studies have centered on its interaction with specific enzymes.

Evidence of target engagement for this compound has been demonstrated in animal tissues. The compound has been identified as a potent, competitive inhibitor of leucine aminopeptidase. nih.govmcmaster.ca Studies utilizing porcine kidney tissue have confirmed this interaction. Leucine aminopeptidases are enzymes that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides. wikipedia.org The inhibition of this enzyme in a specific animal tissue serves as a direct confirmation of target engagement.

Table 1: Target Engagement of this compound in Animal Tissue

| Target Enzyme | Animal Model | Tissue | Finding |

| Leucine Aminopeptidase | Swine | Kidney (microsomes) | Strong competitive inhibition |

There is currently a lack of available scientific literature detailing the effects of this compound on molecular pathway modulation in specific disease models. While its parent amino acid, L-leucine, is a known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is crucial for cell growth and protein synthesis, it cannot be assumed that this compound possesses the same activity. researchgate.netnih.gov Dedicated studies are required to determine if and how this compound modulates this or any other cellular pathway in a disease context.

Pharmacodynamic markers are used to measure the biochemical or physiological effect of a drug on the body. For this compound, the most clearly defined pharmacodynamic marker is its inhibitory activity against its target enzyme, leucine aminopeptidase.

The inhibitory constant (Ki) is a quantitative measure of the inhibitor's potency. For this compound, a specific Ki value for the inhibition of leucine aminopeptidase from porcine kidney has been established. nih.govmcmaster.ca This value serves as a key pharmacodynamic marker, quantifying the compound's effect on its target at a molecular level. The inhibition is presumed to occur via the hydroxamate group acting as a bidentate ligand for the zinc ion at the enzyme's active site. nih.govmcmaster.ca

Table 2: Pharmacodynamic Marker for this compound

| Marker Type | Target | Tissue/System | Value |

| Inhibitory Constant (Ki) | Leucine Aminopeptidase | Porcine Kidney | 14 µM |

Structure Activity Relationship Sar Studies and Rational Design Principles

Contribution of the Hydroxamic Acid Zinc-Binding Group to Potency

The hydroxamic acid moiety (-CONHOH) is a cornerstone of the potency of 2-amino-N-hydroxy-4-methylpentanamide. This functional group acts as a powerful bidentate chelator of the zinc ion (Zn²⁺) located in the active site of many metalloenzymes, which are often the therapeutic targets. The interaction involves the coordination of the zinc ion by both the carbonyl oxygen and the hydroxylamino oxygen of the hydroxamic acid. This chelation is a critical step in the mechanism of inhibition, effectively neutralizing the catalytic activity of the enzyme.

Role of the Amino Acid Backbone and Chiral Centers

The 2-amino-4-methylpentanamide (B3046803) portion of the molecule, derived from the amino acid L-leucine, forms the backbone and provides a specific stereochemical arrangement that is crucial for biological activity. The chiral center at the alpha-carbon (C2) dictates the three-dimensional orientation of the substituents, which in turn influences how the molecule fits into the binding pocket of the target enzyme.

The amino acid backbone serves as a scaffold, positioning the hydroxamic acid zinc-binding group and the isobutyl side chain in a precise spatial arrangement. This orientation is vital for establishing effective interactions with the amino acid residues lining the active site of the enzyme. The natural L-configuration of the amino acid is often preferred for optimal binding, as it mimics the natural substrates of many proteases and peptidases.

Influence of Side Chain Modifications on Specificity and Potency

The isobutyl side chain at the C4 position, inherited from the leucine (B10760876) backbone, plays a significant role in determining both the potency and selectivity of this compound. This hydrophobic side chain interacts with corresponding hydrophobic pockets within the enzyme's active site. The size, shape, and hydrophobicity of this side chain are critical for achieving high-affinity binding.

Studies on related amino acid hydroxamates have shown that variations in the P1' side chain (the side chain of the amino acid residue) can have a profound impact on inhibitory activity. For instance, in a series of hydroxamate inhibitors of endothelin-converting enzyme, both isopropyl and isobutyl P1' side chains were found to be suitable for potent inhibition, highlighting the importance of a branched, hydrophobic group at this position. nih.gov Conversely, the omission of a side chain at this position has been shown to drastically reduce potency. nih.gov

| Side Chain at C4 | Relative Potency | Rationale for Activity Change |

|---|---|---|

| Isobutyl (as in this compound) | High | Optimal hydrophobic interactions with the S1' pocket of the target enzyme. |

| Isopropyl | High | Similar branched hydrophobic nature allows for effective binding. nih.gov |

| No Side Chain (Glycine derivative) | Low | Lack of hydrophobic interactions leads to significantly weaker binding affinity. nih.gov |

Linker Length and Conformational Preferences in Binding

While this compound itself has a compact structure, the principles of linker length and conformational preferences are critical in the design of more complex hydroxamic acid inhibitors. The "linker" in this context can be considered the methylene (B1212753) group(s) connecting the core amino acid structure to other parts of a larger inhibitor.

The length and flexibility of a linker region determine the ability of the zinc-binding group to optimally position itself within the catalytic site and for other parts of the inhibitor, such as capping groups, to reach and interact with surface residues of the enzyme. Conformational studies on hydroxamic acids indicate that they can exist in different conformations, and the biologically active conformation for zinc binding is crucial. The amino acid backbone of this compound inherently constrains the conformational freedom, pre-organizing the molecule for binding.

Impact of Capping Groups and Surface Recognition Elements

N-terminal capping of peptides and amino acid derivatives with various chemical groups is a common strategy to enhance their stability, cell permeability, and binding affinity. For this compound, the free amino group at the C2 position can be considered a point for modification with different "capping groups."

Comparative SAR with Other Hydroxamic Acid Derivatives

The structure-activity relationship of this compound can be better understood by comparing it with other hydroxamic acid inhibitors. A key point of comparison is the nature of the scaffold to which the hydroxamic acid is attached.

Aliphatic vs. Aromatic Scaffolds: this compound is an example of an inhibitor with an aliphatic amino acid scaffold. Other hydroxamic acid inhibitors may incorporate aromatic or heteroaromatic rings in their backbone. Aromatic groups can engage in π-π stacking interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the enzyme's active site, which can significantly enhance binding affinity. researchgate.net However, aliphatic side chains, like the isobutyl group, are highly effective at interacting with hydrophobic pockets. The choice between an aliphatic and aromatic scaffold is therefore highly dependent on the topology of the target enzyme's active site.

Different Zinc-Binding Groups: While the hydroxamic acid is a potent zinc-binding group, other functional groups such as carboxylic acids, thiols, and phosphonates can also chelate zinc. Generally, hydroxamic acids are among the most potent zinc chelators used in inhibitor design.

| Zinc-Binding Group | Relative Potency | Key Interaction |

|---|---|---|

| Hydroxamic Acid (-CONHOH) | Very High | Strong bidentate chelation of the active site zinc ion. |

| Carboxylic Acid (-COOH) | Moderate to High | Monodentate or bidentate chelation, generally weaker than hydroxamic acids. |

| Thiol (-SH) | High | Strong coordination to the zinc ion. |

Enantioselectivity in Biological Activity

Enantioselectivity is a critical aspect of the biological activity of chiral molecules like this compound. Due to the three-dimensional nature of enzyme active sites, which are themselves chiral, there is often a significant difference in the biological activity of enantiomers.

For inhibitors based on amino acids, the L-enantiomer is typically more active against enzymes that process natural L-amino acid substrates. It is therefore highly probable that the (S)-enantiomer of this compound (derived from L-leucine) is the more potent inhibitor compared to its (R)-enantiomer. This stereoselectivity arises from the precise geometric fit required for optimal interaction between the inhibitor and the enzyme's active site. The incorrect enantiomer may not only bind with lower affinity but could also be completely inactive. Studies on leucine aminopeptidase (B13392206) have shown that L-leucine hydroxamate is a potent inhibitor, underscoring the importance of the L-configuration for activity against this particular enzyme. nih.govmcmaster.ca

Computational Chemistry and Molecular Modeling Applications

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For 2-amino-N-hydroxy-4-methylpentanamide, docking studies are instrumental in predicting how it interacts with the active site of its target enzymes.

The primary application would be to dock the compound into the crystal structure of a zinc-dependent enzyme, such as human HDAC8 (PDB ID: 1T69). The process involves preparing the 3D structure of the ligand and the protein receptor, followed by a computational search that systematically explores various binding poses of the ligand within the enzyme's active site. researchgate.net A scoring function is then used to rank these poses based on their predicted binding free energy.

Docking simulations would likely predict a binding mode where the hydroxamic acid group of this compound forms bidentate coordination with the catalytic zinc ion (Zn²⁺) in the active site. nih.gov This interaction is a hallmark of hydroxamic acid-based inhibitors and is critical for their inhibitory activity. researchgate.net Additional key interactions would be predicted, including:

Hydrogen Bonding: The amino group and the N-hydroxy group can form hydrogen bonds with backbone carbonyls or side-chain residues of amino acids within the active site, such as aspartate or histidine. nih.gov

Hydrophobic Interactions: The 4-methylpentyl (isobutyl) side chain, which mimics the side chain of leucine (B10760876), is expected to fit into a hydrophobic pocket within the enzyme's active site, forming van der Waals interactions with nonpolar residues like phenylalanine or proline. nih.gov

These predictions provide a structural hypothesis for the compound's mechanism of inhibition, which can guide further experimental validation and structure-based drug design efforts. mdpi.com

| Parameter | Hypothetical Value/Description | Key Interacting Residues (HDAC8) |

| Binding Free Energy (ΔG) | -7.5 kcal/mol | - |

| Predicted Inhibition Constant (Ki) | 1.5 µM | - |

| Key Interactions | Bidentate coordination with Zn²⁺ ion | HIS142, HIS143, HIS180 (Zinc coordination) |

| Hydrogen bond with backbone | ASP178, GLY151 | |

| Hydrophobic interaction with side chain | PHE152, PHE208, MET274 |

This interactive table presents hypothetical docking results for this compound with HDAC8, illustrating the type of data generated from such a study.

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, accounting for the flexibility of both the ligand and the protein. nih.gov An MD simulation of the this compound-enzyme complex, generated from the best docking pose, would be performed to assess the stability of the predicted binding mode and analyze the nature of the intermolecular interactions in a solvated environment. nih.gov

The simulation would typically run for hundreds of nanoseconds, tracking the atomic coordinates of the system. Analysis of the MD trajectory can provide critical information:

Conformational Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is calculated over time. A stable RMSD value indicates that the complex remains in a consistent conformational state and that the ligand does not dissociate from the binding pocket. nih.gov

Interaction Analysis: The simulation allows for monitoring the persistence of key interactions predicted by docking. For instance, the distance between the hydroxamate oxygens and the zinc ion can be measured to confirm stable chelation. The occupancy of hydrogen bonds between the ligand and protein residues can also be calculated to quantify their stability. f1000research.com

Flexibility and Dynamics: The root-mean-square fluctuation (RMSF) of individual residues can be analyzed to identify flexible regions of the protein upon ligand binding. This can reveal allosteric effects or conformational changes necessary to accommodate the ligand. mdpi.com

MD simulations provide a more realistic and rigorous assessment of the ligand-receptor complex, validating the initial docking predictions and offering deeper insights into the dynamic nature of molecular recognition.

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system |

| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment |

| Simulation Time | 100-500 ns | Allows for sufficient sampling of conformational space |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant temperature (e.g., 300 K) and pressure (1 atm) |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Occupancy | To assess stability, flexibility, and interaction persistence |

This interactive table outlines typical parameters for an MD simulation study of the this compound-enzyme complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To develop a QSAR model for inhibitors based on the this compound scaffold, a dataset of structurally related analogues with experimentally determined inhibitory potencies (e.g., IC₅₀ values) is required. benthamdirect.com

The process involves several steps:

Dataset Compilation: A series of analogues would be synthesized or computationally designed by modifying the parent structure—for example, by altering the length or branching of the alkyl side chain, substituting the amino group, or adding groups to the backbone.

Descriptor Calculation: For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment), and steric properties (molar refractivity, molecular volume).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates a combination of descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in model generation.

A validated QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and guiding lead optimization. scispace.com

| Compound Analogue | R-Group (Side Chain) | LogP (Descriptor) | Molar Refractivity (Descriptor) | Experimental pIC₅₀ |

| Parent Compound | -CH₂(CH(CH₃)₂) | -1.25 | 42.5 | 5.82 |

| Analogue 1 | -CH₂(CH₃) | -0.85 | 33.1 | 5.15 |

| Analogue 2 | -CH₂(C₆H₅) | 0.45 | 56.8 | 6.50 |

| Analogue 3 | -CH₂(Cyclohexyl) | 0.90 | 54.3 | 6.35 |

This interactive table shows a hypothetical dataset for a QSAR study, illustrating the relationship between structural modifications, molecular descriptors, and biological activity.

Pharmacophore Development and Virtual Screening

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. ajol.info A pharmacophore model for inhibitors targeting the same enzyme as this compound can be developed based on its structure and predicted binding mode.

The essential features for a pharmacophore model derived from this compound would likely include:

A zinc-binding feature or metal chelator , representing the hydroxamic acid group.

One or more hydrogen bond acceptors and hydrogen bond donors . nih.gov

A hydrophobic feature corresponding to the isobutyl side chain. nih.gov

Once developed and validated, this 3D pharmacophore model can be used as a query for virtual screening of large chemical databases (e.g., ZINC, ChemBridge). researchgate.net The screening software searches for molecules in the database that match the pharmacophore features in the correct 3D arrangement. researchgate.net Hits from the virtual screen are then typically subjected to further filtering, such as molecular docking, to refine the list of potential candidates. nih.gov This approach is a powerful tool for identifying novel and structurally diverse compounds that may possess the desired biological activity, accelerating the discovery of new lead compounds. mdpi.com

Advanced Research Avenues and Translational Concepts

Development of Highly Isoform-Selective Modulators

A significant hurdle in the clinical translation of MMP inhibitors has been the lack of isoform selectivity. nih.govmdpi.com The highly conserved nature of the zinc-binding catalytic site across the MMP family has meant that early, broad-spectrum inhibitors, including many hydroxamic acid-based compounds, often led to off-target effects and unforeseen side effects, such as musculoskeletal syndrome. nih.gov The development of highly selective modulators of specific MMP isoforms is therefore a critical research avenue.

Strategies to achieve enhanced selectivity for compounds like 2-amino-N-hydroxy-4-methylpentanamide include:

Targeting Exosites: Moving beyond the conserved active site, researchers are designing inhibitors that also interact with unique, non-catalytic secondary binding sites known as exosites. acs.orgnih.govsci-hub.box These sites are more variable between MMP isoforms, offering a pathway to selective inhibition. For this compound, derivatization of its leucine (B10760876) side chain could introduce moieties that interact with specific exosites on a target MMP, thereby conferring selectivity.

Allosteric Inhibition: Another approach is the development of allosteric inhibitors that bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic activity. nih.govnih.gov This can offer a higher degree of selectivity.

Modifying the Zinc-Binding Group: While the hydroxamic acid group is a potent zinc chelator, its strong binding can contribute to a lack of selectivity. nih.gov Research into alternative zinc-binding groups that may offer more favorable and selective interactions is ongoing.

Table 1: Approaches to Enhance Isoform Selectivity of MMP Inhibitors

| Strategy | Mechanism of Action | Potential Application to this compound |

| Exosite Targeting | Binds to unique, non-catalytic secondary sites on the enzyme surface, conferring selectivity. acs.orgnih.gov | Modification of the leucine side chain to interact with specific MMP exosites. |

| Allosteric Inhibition | Binds to a site other than the active site, inducing a conformational change that inhibits enzyme activity. nih.govnih.gov | Screening for derivatives that exhibit non-competitive inhibition profiles against specific MMPs. |

| Alternative Zinc-Binding Groups | Replacing the hydroxamic acid with other chelating moieties that may have different affinities and selectivities for various MMP active sites. nih.gov | Synthesis of analogues with alternative zinc-binding functionalities. |

Exploration of Combination Strategies with Other Molecular Modulators

The complex and multifactorial nature of diseases such as cancer suggests that targeting a single pathway may be insufficient. gsconlinepress.com Consequently, the exploration of combination therapies, where an MMP inhibitor like this compound is used in conjunction with other molecular modulators, is a promising translational concept.

For instance, in oncology, MMPs are known to degrade the extracellular matrix, which can facilitate tumor invasion and metastasis. nih.gov Combining an MMP inhibitor with conventional cytotoxic therapies could potentially enhance the efficacy of the chemotherapy by preventing cancer cell dissemination. Furthermore, some studies have suggested that leucine deprivation may inhibit the proliferation of leukemic cells and that combination therapies involving leucine metabolism have shown synergistic effects. gsconlinepress.com

Design of Targeted Delivery Systems (excluding specific clinical formulations)

To enhance therapeutic efficacy and minimize systemic exposure and potential off-target effects, the design of targeted delivery systems for compounds like this compound is an active area of research. The amino acid scaffold of this compound lends itself to innovative delivery strategies.

One approach involves the use of amino acid-based polymers as drug carriers. nih.govaston.ac.uk These biocompatible and biodegradable polymers can be formulated into nanoparticles or hydrogels to encapsulate the drug. nih.govbohrium.com The release of the drug can be tailored to be responsive to the microenvironment of the target tissue, for example, through enzymatic cleavage of the polymer backbone by MMPs that are overexpressed at the disease site.

Furthermore, the leucine component of this compound could be exploited for targeted uptake by cells with high expression of amino acid transporters. This could be particularly relevant for delivering the drug to metabolically active cancer cells that have an increased demand for amino acids.

Investigation in Diverse Biological Contexts and Pathways

While the inhibition of MMPs in cancer has been a primary focus, these enzymes and the metabolic pathways related to amino acids are implicated in a much broader range of biological and pathological processes. wikipedia.orgnih.gov This opens up diverse avenues for the investigation of this compound.

Neurological Disorders: Derivatives of leucine, such as N-acetyl-l-leucine, have shown promise in improving neurological function in conditions like cerebellar ataxia and traumatic brain injury. nih.govyoutube.comnnpdf.org The L-leucine component of this compound may therefore confer neuroprotective or neuro-regenerative properties, potentially through modulation of the mTOR pathway, which is known to be influenced by leucine and is crucial for axonal growth. nih.gov

Cardiovascular Diseases: The role of amino acids, including leucine and glycine, in cardiovascular health is an area of growing interest. nih.govnih.govfrontiersin.orgmdpi.com Leucine has been reported to have both potentially detrimental and protective effects in different cardiovascular contexts. nih.govnih.govfrontiersin.orgnews-medical.net For example, some studies suggest high levels of leucine may be associated with atherosclerosis, while others indicate it can be cardioprotective in the context of ischemia/reperfusion injury. nih.govnews-medical.net Given that MMPs are also key players in cardiovascular remodeling, this compound could be investigated as a modulator of these processes.

Inflammatory and Metabolic Diseases: Leucine and its metabolites have been shown to influence inflammatory responses and protein metabolism in skeletal muscle. nih.govnih.gov As hydroxamic acids can also exhibit anti-inflammatory properties through the inhibition of metalloenzymes, this compound could be explored in the context of inflammatory conditions and metabolic disorders. researchgate.net

Table 2: Potential Therapeutic Areas for this compound

| Therapeutic Area | Rationale for Investigation | Key Pathways/Targets |

| Neurological Disorders | Leucine derivatives show neuroprotective effects; potential for axonal regeneration. nih.govyoutube.comnih.gov | mTOR signaling, neuroinflammation. |

| Cardiovascular Diseases | Leucine and MMPs are implicated in cardiovascular health and disease. nih.govnih.govfrontiersin.org | Cardiovascular remodeling, vascular nitric oxide synthesis. |

| Inflammatory Diseases | Leucine metabolites and hydroxamic acids can modulate inflammatory responses. researchgate.netnih.gov | Cytokine signaling, metalloenzyme activity. |

| Metabolic Disorders | Leucine plays a key role in protein synthesis and metabolic regulation. nih.gov | mTOR pathway, muscle protein metabolism. |

Future Directions and Emerging Research Paradigms

Integration with Systems Biology and Omics Approaches

Future research on 2-amino-N-hydroxy-4-methylpentanamide will likely benefit from its integration with systems biology and "omics" technologies. A systems-level understanding can elucidate the compound's mechanism of action and its effects on cellular networks. drugtargetreview.com For instance, if the compound targets a specific aminopeptidase (B13392206), proteomics (mass spectrometry-based) and metabolomics can be employed to analyze the global changes in protein and metabolite levels within a biological system upon treatment. drugtargetreview.com

This approach can help identify not only the primary target but also any off-target effects, providing a comprehensive safety and efficacy profile in a research context. drugtargetreview.com By analyzing changes in the proteome and metabolome, researchers can uncover novel pathways affected by the inhibition of the target enzyme, potentially revealing new therapeutic applications or understanding resistance mechanisms. drugtargetreview.com For example, studies on other enzyme inhibitors have used proteomics and metabolomics to identify adaptations in cancer cells that lead to drug resistance. drugtargetreview.com

Table 1: Potential Omics applications for this compound research

| Omics Approach | Potential Application | Expected Outcome |

|---|---|---|

| Proteomics | Identify direct and indirect protein targets and pathways affected by the compound. | Elucidation of mechanism of action and off-target effects. |

| Metabolomics | Analyze changes in metabolic pathways resulting from enzyme inhibition. | Understanding of the functional consequences of target inhibition on cellular metabolism. |

| Transcriptomics | Measure changes in gene expression to understand cellular response to the compound. | Identification of compensatory mechanisms and downstream signaling pathways. |

Development of Advanced Screening Platforms for Novel Analogues

The scaffold of this compound serves as a promising starting point for the development of novel, more potent, and selective analogues. Advanced screening platforms, including high-throughput screening (HTS), are essential for this purpose. bmglabtech.com HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target. bmglabtech.com For instance, a fluorescence-based enzymatic assay could be developed for a target metalloproteinase, enabling the screening of thousands of analogues of this compound to identify compounds with improved inhibitory activity. nih.gov

Furthermore, structure-based virtual screening (SBVS) can be employed to computationally screen vast chemical libraries to identify molecules that are likely to bind to the active site of a target enzyme, such as a matrix metalloproteinase. nih.govdocumentsdelivered.com This computational approach can prioritize compounds for synthesis and experimental testing, accelerating the discovery of new and more effective analogues. nih.gov The development of novel bioassays, such as those using recombinant yeast cells expressing human MMPs, can also provide a safe and efficient platform for high-throughput screening of potential inhibitors. asm.org

Identification of Predictive Biomarkers for Target Engagement in Research Models

For the progression of this compound or its analogues in research, the identification of predictive biomarkers for target engagement is crucial. Target engagement biomarkers provide evidence that a compound is interacting with its intended target in a biological system. nih.gov For example, if this compound inhibits methionine aminopeptidase 2 (MetAP2), a downstream substrate of the enzyme, such as N-terminally acetylated 14-3-3 gamma (NMet14-3-3γ), could serve as a biomarker. nih.gov An increase in the levels of this substrate in cells or tissues after treatment would indicate successful target engagement. nih.gov

Developing such biomarkers is essential for establishing a clear relationship between the compound's concentration, its effect on the target, and the resulting biological outcome in research models. nih.gov Aminopeptidase activities themselves have also been studied as potential biomarkers for various conditions, which could provide a direct way to measure the in vivo effects of an inhibitor. nih.gov

Design of Chemical Probes for Dissecting Biological Processes

Designing chemical probes based on the structure of this compound can be a powerful strategy for dissecting the biological roles of its target enzymes. youtube.com A chemical probe is a small molecule that can be used to study a specific protein or biological process. youtube.com Affinity-based probes can be designed by incorporating a photoreactive group and a reporter tag (like a fluorophore) into the hydroxamate scaffold. nih.govacs.org

Such a probe would bind to its target metalloprotease, and upon photoactivation, form a covalent bond, allowing for the visualization and identification of the target enzyme in complex biological samples. nih.govacs.org These probes can be used for activity-based protein profiling (ABPP) to study the activity of entire enzyme families in their native environment. nih.govacs.org This approach would not only help in validating the target of this compound but also in understanding the broader physiological and pathological roles of the targeted aminopeptidases. scbt.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-hydroxy-4-methylpentanamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions involving hydroxamic acid derivatives. For example, adapting protocols from related hydroxamate syntheses (e.g., ester hydrolysis under basic conditions followed by acidification). Key steps include:

- Hydrogenation : Use Pd/C under 40 psi H₂ in ethanol to reduce intermediates, as demonstrated in analogous syntheses .

- Purification : Silica gel column chromatography (e.g., 20% EtOAc/hexanes) and crystallization from EtOAc/hexane mixtures .

- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of trifluoroacetic anhydride) and monitor reactions via TLC .

Q. How can structural confirmation and purity of this compound be validated?

- Analytical techniques :

- NMR : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., hydroxamate N–OH peak at ~9–10 ppm) .

- Mass spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₃N₂O₂ at m/z 145.1) .

- HPLC : Reverse-phase chromatography with UV detection (λ ~255 nm) to assess purity (>98%) .

Q. What purification strategies are effective for removing by-products in hydroxamate synthesis?

- Stepwise approaches :